

A Comparative Guide to VU0467319 and Other M1 Positive Allosteric Modulators

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Compound of Interest

Compound Name: VU0467319

Cat. No.: B15606161

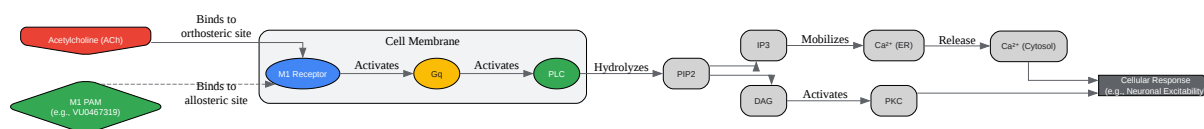
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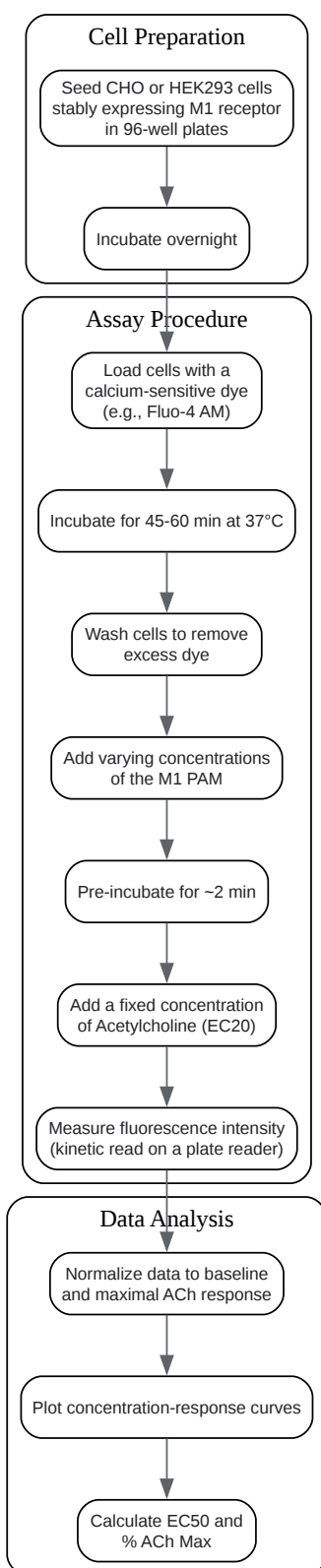
For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine receptor, a key player in cognitive function, has become a focal point for therapeutic intervention in neurological disorders like Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising strategy to enhance cholinergic signaling with greater subtype selectivity compared to orthosteric agonists, potentially minimizing side effects. This guide provides a detailed comparison of **VU0467319**, a clinical-stage M1 PAM, with other notable M1 PAMs, focusing on their pharmacological profiles and supporting experimental data.

Mechanism of Action: M1 Receptor Positive Allosteric Modulation

M1 receptors are Gq-coupled proteins that, upon activation by acetylcholine (ACh), initiate a signaling cascade leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. M1 PAMs do not directly activate the receptor but bind to a distinct allosteric site, enhancing the receptor's affinity for and/or efficacy of the endogenous agonist, ACh. This potentiates the downstream signaling cascade, offering a more nuanced and potentially safer modulation of M1 receptor activity.





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